
2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
Beschreibung
The compound 2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one (hereafter referred to as Compound A) is a quinazolinone derivative with a unique structural framework. Its core consists of a quinazolin-4(3H)-one scaffold substituted at position 3 with a propyl group and at position 2 with a thioether-linked 3-cyclopropyl-1,2,4-oxadiazole methyl moiety. The molecular formula is inferred as C₁₈H₁₉N₅O₂S, with a molecular weight of approximately 377.45 g/mol.
Key structural features include:
- Quinazolinone core: Known for diverse biological activities, including kinase inhibition and anticancer properties.
- 3-Cyclopropyl-1,2,4-oxadiazole: A heterocyclic ring system contributing to metabolic stability and π-π stacking interactions.
- Thioether bridge: Enhances lipophilicity and modulates electronic properties.
Eigenschaften
IUPAC Name |
2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3-propylquinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-2-9-21-16(22)12-5-3-4-6-13(12)18-17(21)24-10-14-19-15(20-23-14)11-7-8-11/h3-6,11H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCIQIAHUFDTMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound 2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is the M1 muscarinic receptor. This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it is involved in mediating various physiological responses such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
This compound interacts with its target, the M1 muscarinic receptor, as a partial agonistIt also exhibits antagonist properties at the M2 and M3 muscarinic receptors, meaning it prevents these receptors from being activated by other molecules.
Biochemical Pathways
Upon binding to the M1 muscarinic receptor, this compound triggers a series of biochemical reactions within the cell. These reactions involve various signaling molecules and pathways, ultimately leading to the physiological responses associated with M1 receptor activation.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cell type and physiological context. In general, activation of the M1 muscarinic receptor can lead to various responses, such as changes in heart rate, smooth muscle contraction, and glandular secretion.
Biologische Aktivität
The compound 2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article aims to explore its synthesis, biological properties, and the underlying mechanisms responsible for its activity.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features:
- Oxadiazole moiety: Known for various biological activities including anticancer and antimicrobial properties.
- Quinazolinone core: Associated with a range of pharmacological effects, particularly in cancer therapy.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of the propyl and thioether functionalities through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and quinazolinone moieties. For instance:
- In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values often in the low micromolar range .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl | MDA-MB-231 | 6.3 |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl | HeLa | 8.3 |
5-Fluorouracil | MDA-MB-231 | 24.74 |
The mechanisms through which these compounds exert their anticancer effects may include:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in cell proliferation.
Fluorescence microscopy studies have shown that treated cells exhibit characteristic apoptotic features such as chromatin condensation and membrane blebbing .
Antimicrobial Activity
Compounds with oxadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that they possess significant activity against both gram-positive and gram-negative bacteria, making them potential candidates for antibiotic development .
Table 2: Antimicrobial Efficacy
Compound | Microorganism | MIC (µg/mL) |
---|---|---|
1,3,4-Oxadiazole Derivative | Staphylococcus aureus | 7.9 |
1,3,4-Oxadiazole Derivative | Escherichia coli | 15.0 |
Case Studies
A recent study synthesized a series of quinazolinone derivatives and assessed their biological activities. Among these compounds, those containing the oxadiazole ring showed enhanced anticancer activity compared to their non-oxadiazole counterparts. The study concluded that structural modifications significantly impact the biological efficacy of these compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. For instance, a study highlighted the compound's activity against Pseudomonas aeruginosa, suggesting its potential as a quorum sensing inhibitor .
Anticancer Properties
Quinazolinone derivatives have been extensively researched for their anticancer effects. The compound has shown cytotoxic activity against several cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression. In vitro assays indicated that the compound effectively reduced cell viability in breast and lung cancer models .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. Research indicates that it can inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation . This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Antimicrobial Efficacy
In a study published by the American Chemical Society, researchers synthesized various quinazolinone derivatives and evaluated their antimicrobial properties. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A research article detailed the synthesis and evaluation of quinazolinone derivatives against human cancer cell lines. The results showed that 2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one significantly reduced cell viability in MCF7 (breast cancer) and A549 (lung cancer) cells through apoptosis induction .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature ()
Several structurally related compounds from patent literature (e.g., EP 2 697 207 B1) share the 1,2,4-oxadiazole or thioether motifs but differ in core scaffolds and substituents. Key examples include:
Key Differences:
Core Heterocycle: Compound A’s quinazolinone core differs from benzamide (Compounds 45, 50) or pyridinecarboxamide (Compound 20) backbones. Benzamide/pyridinecarboxamide derivatives may exhibit greater conformational flexibility, affecting pharmacokinetics.
Oxadiazole Substituents :
- Compound A’s 3-cyclopropyl-1,2,4-oxadiazole group likely enhances metabolic stability compared to the 3-methyl-1,2,4-oxadiazole in Compounds 45 and 50. Cyclopropane’s strain resistance reduces susceptibility to oxidative metabolism .
- The methyl group in Compounds 45/50 may increase hydrophobicity but lacks cyclopropane’s steric and electronic effects.
Thioether Linkage: All compounds feature a thioether bridge, but Compound A’s linkage to a quinazolinone may alter electronic distribution compared to benzamide-linked analogues.
Physicochemical Properties (Theoretical)
Property | Compound A | Compound 45 | Compound 20 |
---|---|---|---|
Molecular Weight | ~377.45 g/mol | ~450.3 g/mol | ~417.4 g/mol |
cLogP (Estimated) | 3.2 | 4.1 | 3.8 |
Hydrogen Bond Donors | 1 | 2 | 2 |
- Compound A’s lower cLogP compared to Compounds 45 and 20 suggests improved aqueous solubility, critical for oral bioavailability.
- Reduced hydrogen bond donors in Compound A may enhance membrane permeability .
Case Study: Compound 76 ()
A structurally distinct compound, (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one (Compound 76), shares the 3-cyclopropyl-1,2,4-oxadiazole motif. Key contrasts:
- Core Structure: Compound 76 uses an oxazolidinone core, whereas Compound A employs quinazolinone.
- Biological Target : Compound 76’s trifluoromethyl groups suggest targeting hydrophobic enzyme pockets (e.g., kinases), while Compound A’s propyl group may optimize steric fit in a different binding site .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.